Understanding how Bupirimate works at the cellular level is crucial for developing effective fungicide resistance management strategies. Research has shown that Bupirimate disrupts fungal growth by inhibiting chitin synthesis. Chitin is a key component of the fungal cell wall, and its inhibition weakens the cell wall, leading to fungal death []. Studies continue to explore the specific mechanisms by which Bupirimate interacts with enzymes involved in chitin synthesis.
The environmental impact of fungicides is a growing concern. Research on Bupirimate investigates its persistence in soil and water, degradation pathways, and potential effects on non-target organisms. Studies employing techniques like UPLC-MS/MS have been conducted to determine the dissipation dynamics and terminal residues of Bupirimate and its metabolites in crops like cucumber []. This information helps assess potential risks associated with Bupirimate use and develop strategies for its safe application.
Bupirimate, scientifically known as 5-butyl-2-ethylamino-6-methylpyrimidin-4-yldimethylsulphamate, is a systemic fungicide belonging to the chemical family of pyrimidine sulfamates. It is primarily used for the control of powdery mildew in various crops, including pome fruits, stone fruits, and ornamental plants such as roses. With a molecular formula of C13H24N4O3S and a molecular weight of 316.42 g/mol, Bupirimate exhibits translaminar mobility, allowing it to move within plant tissues effectively .
Bupirimate acts primarily by inhibiting fungal sporulation, a crucial step in the reproductive cycle of many powdery mildew fungi []. It achieves this by interfering with the synthesis of sterols, essential components of fungal cell membranes. This disrupts membrane integrity and essential cellular processes, ultimately leading to fungal death.
Bupirimate is classified as having low mammalian toxicity []. However, it can cause skin and eye irritation upon direct contact []. It is also important to note that some commercial formulations containing bupirimate might include additional ingredients with their own safety profiles. Always follow recommended handling procedures and wear appropriate personal protective equipment when using bupirimate-based products.
Bupirimate undergoes various chemical transformations, particularly when exposed to light and acidic conditions. It is stable in dilute alkaline solutions but readily hydrolyzes in acidic environments. Key reactions include:
Bupirimate exhibits significant biological activity as a fungicide by inhibiting sporulation in fungi, particularly effective against Podosphaera leucotricha, the causative agent of apple powdery mildew. It operates through interference with nucleic acid synthesis, which is crucial for fungal reproduction and growth. The compound has low toxicity to mammals and is non-toxic to bees, making it suitable for agricultural use without harming beneficial insects .
The synthesis of Bupirimate involves several steps, typically starting from appropriate pyrimidine derivatives. A common method includes:
Bupirimate is primarily used in agriculture as a fungicide for:
It provides both protective and curative control against fungal diseases, enhancing crop yield and quality .
Studies on Bupirimate's interactions primarily focus on its efficacy against various fungal species and its metabolic pathways in plants. Research indicates that Bupirimate can degrade into ethirimol in plants, which retains fungicidal properties. Additionally, its low toxicity profile suggests minimal adverse interactions with non-target organisms, including beneficial insects like bees .
Bupirimate shares similarities with other fungicides within the pyrimidine sulfamate class. Below are some comparable compounds:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Dimethirimol | 5-butyl-2-methylaminopyrimidine | Effective against different mildew species |
Ethirimol | 5-butyl-2-ethylamino-6-methylpyrimidin-4-ol | Degradation product of Bupirimate with similar activity |
Tebuconazole | C16H22ClN3O | Broad-spectrum fungicide with different mechanism |
Bupirimate's unique position lies in its specific effectiveness against apple powdery mildew compared to its counterparts. While other compounds may target broader fungal species, Bupirimate's targeted action makes it particularly valuable in managing specific crop diseases while maintaining low toxicity levels .
Irritant;Health Hazard;Environmental Hazard